beta-Elemolic acid

Descripción general

Descripción

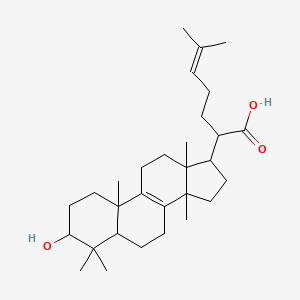

Beta-elemolic acid is a triterpenoid compound that is found in various plants such as Boswellia carteri, Commiphora myrrha, and Terminalia chebula. It has been reported to possess various biological activities such as anti-inflammatory, antioxidant, anticancer, and antidiabetic properties. The purpose of

Aplicaciones Científicas De Investigación

Overview of Beta-Elemolic Acid in Research

This compound, a naturally occurring compound, has garnered significant interest in scientific research due to its potential therapeutic applications. It has been studied in various contexts, including its anti-tumor properties and effects on metabolic processes.

Anti-Tumor Applications

One of the prominent areas of research involving this compound is its application in cancer treatment. Studies have shown that this compound induces apoptosis (programmed cell death) in cancer cells, particularly in glioblastoma, a type of brain cancer. Yao et al. (2008) reported that the anti-proliferation effect of this compound in glioblastoma cells depends on the activation of p38 MAPK, a specific pathway in cells. The study emphasized that p38 MAPK might be a pharmacological target for glioblastoma therapy, highlighting the potential of this compound in cancer treatment (Yao et al., 2008).

Impact on Metabolic Processes

This compound has also been investigated for its role in metabolic processes. For instance, Cahill (2006) explored the significance of beta-hydroxybutyric acid (a compound related to this compound) in fuel metabolism, particularly during starvation. The research underscored the therapeutic potential of such compounds in providing cellular energy in various ischemic states, including stroke and physical fatigue (Cahill, 2006).

Therapeutic Potential in Other Areas

Research has also delved into the broader therapeutic implications of this compound in conditions like atopic dermatitis. Yang et al. (2015) examined the effects of elemol, an active component related to this compound, in models of atopic dermatitis. They found that elemol could potentially treat atopic dermatitis due to its immunosuppressive effects, further expanding the therapeutic scope of this compound and its derivatives (Yang et al., 2015).

Mecanismo De Acción

Beta-Elemolic acid, also known as “2-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methylhept-5-enoic acid”, is a triterpene isolated from Boswellia carterii . It has been shown to exhibit anti-cancer and anti-inflammatory effects .

Target of Action

This compound primarily targets COX-2 and Prolyl Endopeptidase (PREP) . COX-2 is an enzyme responsible for inflammation and pain, while PREP is involved in the degradation of proline-containing peptides, which play a role in various physiological processes.

Mode of Action

This compound induces cell apoptosis, increases the expression of reactive oxygen species (ROS) and COX-2, and inhibits the activity of PREP . By inhibiting PREP, it may affect the levels of certain neuropeptides, potentially influencing various physiological processes.

Biochemical Pathways

The compound’s action on COX-2 leads to a decrease in the production of prostaglandins, which are key mediators of inflammation and pain. Its effect on PREP could influence the levels of proline-containing peptides, affecting various physiological processes .

Result of Action

By inducing cell apoptosis and increasing ROS and COX-2 expression, this compound can exert anti-cancer effects . Its anti-inflammatory effects are likely due to its action on COX-2, leading to decreased production of prostaglandins .

Análisis Bioquímico

Biochemical Properties

Beta-Elemolic acid interacts with various enzymes and proteins in biochemical reactions. It is known to inhibit prolyl endopeptidase , an enzyme involved in the breakdown of protein hormones, and it induces the expression of COX-2, an enzyme involved in inflammation and pain .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It induces cell apoptosis, a process of programmed cell death, thereby influencing cell function . It also induces the production of reactive oxygen species (ROS), which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It inhibits prolyl endopeptidase, thereby affecting the breakdown of protein hormones . It also induces the expression of COX-2, leading to changes in inflammation and pain signaling .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as prolyl endopeptidase and COX-2

Propiedades

IUPAC Name |

2-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methylhept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O3/c1-19(2)9-8-10-20(26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h9,20-21,24-25,31H,8,10-18H2,1-7H3,(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBSBUIQBEPROBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | beta-Elemolic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034961 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

28282-54-4 | |

| Record name | beta-Elemolic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034961 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

198 - 201 °C | |

| Record name | beta-Elemolic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034961 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine](/img/structure/B1598636.png)

![4-[(Cyclopropylcarbonyl)amino]benzoic acid](/img/structure/B1598640.png)

![11-Oxo-10,11-dihydrodibenzo[B,F][1,4]thiazepine-8-carboxylic acid](/img/structure/B1598646.png)

![2-methoxy-N-[(3-methoxyphenyl)methyl]ethanamine](/img/structure/B1598649.png)

![Tris[4-(heptadecafluorooctyl)phenyl]phosphine](/img/structure/B1598650.png)